molecular formula C13H8ClF3N2O2 B12340976 3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid

3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B12340976
M. Wt: 316.66 g/mol
InChI Key: ZHFRDQAZPOOPLB-UHFFFAOYSA-N
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Description

3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid is a heteroaromatic bipyridine derivative characterized by a chlorine atom at position 3, a trifluoromethyl group at position 5, and a methyl group at position 6' of the bipyridine scaffold. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and stability. Structural confirmation of analogous compounds has been achieved via NMR spectroscopy, as seen in the case of 3-chloro-6'-methyl-5-(trifluoromethyl)-2,3'-bipyridine (δ 8.87–8.86 ppm for pyridinic protons) .

Properties

Molecular Formula

C13H8ClF3N2O2

Molecular Weight

316.66 g/mol

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H8ClF3N2O2/c1-6-9(12(20)21)2-7(4-18-6)11-10(14)3-8(5-19-11)13(15,16)17/h2-5H,1H3,(H,20,21)

InChI Key

ZHFRDQAZPOOPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid under controlled conditions . The reaction conditions, such as temperature and reaction time, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted bipyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, studies have shown that derivatives similar to 3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid demonstrate significant efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest that they may inhibit bacterial growth by interacting with essential cellular targets, potentially disrupting metabolic pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of bipyridine derivatives. Compounds structurally related to this compound have been shown to stabilize microtubules and reduce tau pathology in models of neurodegenerative diseases. This suggests that they may play a role in mitigating neurodegeneration by preserving neuronal structure and function .

Agrochemicals

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds like this compound are being explored for their potential as herbicides and fungicides due to their ability to disrupt metabolic processes in target organisms. The unique electronic properties imparted by the trifluoromethyl group enhance the compound's effectiveness against pests while minimizing environmental impact .

Preparation Methods

The synthesis of this compound typically involves multi-step processes starting from the bipyridine core. Common methods include:

  • Suzuki-Miyaura Coupling : This reaction is widely used for forming carbon-carbon bonds under mild conditions and is crucial for introducing the trifluoromethyl group.
  • Oxidation and Reduction Reactions : The compound can undergo various transformations such as oxidation using potassium permanganate or reduction with lithium aluminum hydride, allowing for further functionalization.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that those containing the trifluoromethyl moiety exhibited strong activity against MRSA strains, with specific MIC values indicating effective inhibition of bacterial growth. This reinforces the potential application of this compound in developing new antimicrobial agents.
  • Neuroprotective Research : In transgenic mouse models of tauopathy, related bipyridine compounds showed promise in reducing tau pathology and amyloid-beta plaque deposition. These findings suggest that this compound could be further investigated for its neuroprotective properties in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Bipyridine Derivatives

Compound Name Substituents Functional Group Molecular Formula Molecular Weight Key References
3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid Cl (C3), CF₃ (C5), CH₃ (C6') -COOH (C5') C₁₃H₈ClF₃N₂O₂ 340.66
Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate Cl (C3), CF₃ (C5), OCH₃ (C6') -COOCH₃ (C5') C₁₄H₁₀ClF₃N₂O₃ 346.69
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide Cl (C3), CF₃ (C5), =O (C6') -CONH₂ (C5') C₁₂H₇ClF₃N₃O₂ 317.66
3-Chloro-1',6'-dihydro-6'-oxo-5-(trifluoromethyl)[2,3'-bipyridine]-5'-carbonitrile Cl (C3), CF₃ (C5), =O (C6') -CN (C5') C₁₂H₅ClF₃N₃O 299.64

Key Observations:

Substituent Effects :

  • Methyl vs. Methoxy : The methyl group in the target compound enhances lipophilicity compared to the methoxy variant, which may increase aqueous solubility due to polar oxygen .
  • Carboxylic Acid vs. Ester/Carboxamide : The -COOH group offers stronger hydrogen-bonding capacity and acidity (pKa ~2–3) compared to ester (-COOCH₃) or carboxamide (-CONH₂) derivatives, influencing binding in coordination complexes .

Trifluoromethyl Group :
Present in all analogs, this group stabilizes the aromatic system via electron withdrawal, reducing susceptibility to oxidative degradation .

Synthetic Utility :
The methyl-substituted derivative is synthesized via Suzuki-Miyaura cross-coupling in aqueous media, a method applicable to analogous bipyridines . In contrast, carboxamide and carbonitrile derivatives are often intermediates in drug discovery, as seen in patent applications for pyrrolo-pyridazine analogs .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Methyl Ester Analog Carboxamide Analog
Solubility Low in H₂O (acidic form); soluble in DMSO Moderate in organic solvents (e.g., CH₂Cl₂) Low in H₂O; soluble in DMF
Melting Point Not reported Not reported Not reported
NMR Shifts δ 8.87–8.86 (pyridinic H) δ 2.66 (CH₃) δ 7.51 (aromatic H)
HPLC Retention Not reported Not reported 1.55 min (SMD-TFA05)

Biological Activity

3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid (CAS Number: 1823188-03-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.

PropertyValue
Molecular FormulaC₁₃H₈ClF₃N₂O₂
Molecular Weight316.66 g/mol
IUPAC Name5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylic acid
InChI KeyZHFRDQAZPOOPLB-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. In a study focused on a series of related compounds, it was found that those containing the trifluoromethyl moiety displayed high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. Specifically, the minimum inhibitory concentrations (MICs) for certain derivatives were reported to be effective against these pathogens, suggesting that this compound may share similar efficacy due to its structural characteristics .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Its unique structure allows it to bind to enzymes or receptors, modulating their activity and potentially inhibiting microbial growth or disrupting metabolic pathways. For instance, the presence of electron-withdrawing groups like trifluoromethyl can enhance the compound's ability to disrupt cellular processes .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comparative study involving various compounds revealed that those with similar structures to this compound had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positions in enhancing biological activity .
  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. The IC₅₀ values indicated that while some derivatives were potent, others showed limited effectiveness, underscoring the need for further optimization in drug design .
  • Anti-inflammatory Potential : The compound's anti-inflammatory properties were assessed through its impact on NF-κB signaling pathways. Certain derivatives demonstrated an ability to modulate NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
2,3-Dichloro-5-(trifluoromethyl)-pyridineIntermediate for crop protection
3-Chloro-6-(trifluoromethyl)pyridazineAntimicrobial and antifungal
4-Chloro-5-(trifluoromethyl)-pyrimidineAnticancer properties

The comparison shows that while there are several compounds with similar functional groups and biological activities, this compound stands out due to its unique combination of chlorine and trifluoromethyl groups which may enhance its bioactivity .

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